3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Regioisomer differentiation Medicinal chemistry building blocks Structure–activity relationships

Fragment-like building block (MW 255.29, LogP 1.28) combining a validated 3-methylfuran-2-carboxamide pharmacophore with a tetrahydrothiophene-3-carboxylic acid anchor. Addresses the need for underexplored sulfur-heterocycle scaffolds in hit-to-lead programs. • 98% purity; single chiral center enables stereochemical diversification. • Regioisomeric matched pair with CAS 1284598-46-4 for clean SAR assessment. • Free -COOH handle for amide coupling, bioconjugation, or affinity resin immobilization. • GHS-classified (H302/H315/H319/H335); standard PPE sufficient.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
Cat. No. B15538162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)NC2(CCSC2)C(=O)O
InChIInChI=1S/C11H13NO4S/c1-7-2-4-16-8(7)9(13)12-11(10(14)15)3-5-17-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15)
InChIKeyABZCQTFTMVCNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1284142-07-9): Technical Baseline for Research Procurement


3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1284142-07-9; IUPAC: 3-(3-methylfuran-2-amido)thiolane-3-carboxylic acid) is a heterocyclic building block combining a saturated tetrahydrothiophene (thiolane) ring bearing a carboxylic acid at the 3-position and a 3-methylfuran-2-carboxamide substituent . The compound has molecular formula C₁₁H₁₃NO₄S, molecular weight 255.29 g/mol, computed LogP of 1.28, topological polar surface area (TPSA) of 79.54 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . It is commercially available at 98% purity from multiple reputable suppliers for research and further manufacturing use only .

Why Generic Substitution of 3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid Fails: Regioisomeric and Scaffold Specificity


This compound cannot be freely interchanged with structurally similar analogs due to three non-interchangeable features. First, the regioisomer 3-(2-methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1284598-46-4) shares identical molecular weight (255.29) and computed LogP/TPSA but differs in the position of the methyl substituent and carboxamide connectivity on the furan ring, which alters amide bond geometry, intramolecular hydrogen-bonding potential, and steric presentation to biological targets . Second, the tetrahydrothiophene (thiolane) core confers greater lipophilicity (LogP ~1.5–1.8 for the parent heterocycle) compared with the tetrahydrofuran oxygen analog (LogP ~0.46), meaning substitution of the sulfur heterocycle for oxygen would substantially alter partition coefficients and target-binding thermodynamics [1][2]. Third, the 3-methyl substitution on the furan ring is a validated pharmacophoric element: the 3-methylfuran-2-carboxamide scaffold has delivered potent mGlu₁ positive allosteric modulators (EC₅₀ = 31.8 nM) in a CNS drug-discovery context, and removal or relocation of this methyl group would ablate structure–activity relationships established for this chemotype [3].

Product-Specific Quantitative Evidence Guide: 3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid Differentiation Data


Regioisomeric Differentiation: 3-Methylfuran-2-carboxamide vs. 2-Methylfuran-3-carboxamide Connectivity

The target compound (CAS 1284142-07-9) and its closest regioisomer (CAS 1284598-46-4) are constitutional isomers with identical molecular formula (C₁₁H₁₃NO₄S) and molecular weight (255.29 g/mol), yet the carboxamide connectivity differs: the target bears a 3-methylfuran-2-carboxamide group (amide carbonyl at furan C2, methyl at C3), while the comparator bears a 2-methylfuran-3-carboxamide group (amide carbonyl at furan C3, methyl at C2) . Despite identical in silico computed LogP (1.28) and TPSA (79.54 Ų) for both compounds, the positional isomerism alters (i) the distance and angular relationship between the furan oxygen and the amide NH (enabling or disabling an intramolecular hydrogen bond), (ii) the steric environment around the amide carbonyl, and (iii) the synthetic accessibility from different furan carboxylic acid precursors . In 3-methylfuran-2-carboxylic acid (CAS 4412-96-8), the carboxylic acid is directly adjacent to the furan oxygen, placing the derived amide NH within hydrogen-bonding distance of the ring oxygen—a feature absent in the 2-methylfuran-3-carboxamide regioisomer . This conformational difference can produce divergent binding poses in target proteins, making the two regioisomers non-fungible in medicinal chemistry campaigns.

Regioisomer differentiation Medicinal chemistry building blocks Structure–activity relationships

Scaffold Complexity and Physicochemical Differentiation vs. CaCCinh-A01 (CAS 407587-33-1)

CaCCinh-A01 (CAS 407587-33-1; 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) is a structurally related furan-2-carboxamido thiophene-carboxylic acid with established biological activity as a TMEM16A inhibitor (IC₅₀ = 2.1 μM) and calcium-activated chloride channel (CaCC) inhibitor (IC₅₀ = 10 μM) . The target compound (MW 255.29) is 36% smaller than CaCCinh-A01 (MW 347.43) and lacks the fused benzo ring and tert-butyl substituent, placing it in a more favorable 'lead-like' or 'fragment-like' property space for early-stage drug discovery . The target's lower molecular weight and lower calculated LogP (1.28 vs. an estimated LogP >3.5 for CaCCinh-A01 based on its larger hydrocarbon content) suggest superior aqueous solubility and compliance with fragment-based screening criteria (MW <300, LogP <3, HBD ≤3, HBA ≤3–6). Unlike CaCCinh-A01, which already has a defined biological mechanism, the target compound is an underexplored scaffold offering a blank-slate opportunity for target identification and SAR exploration without pre-existing intellectual property encumbrance on its specific chemotype [1].

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Class-Level Enzyme Inhibition by Furan-2-Carboxamide Pharmacophore: Urease and Cholinesterase Activity

The furan-2-carboxamide motif present in the target compound has been validated as an enzyme-inhibitory pharmacophore in a 2023 study by Cakmak et al., wherein the furan/thiophene-2-carboxamide derivative compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) exhibited approximately 9.8-fold greater urease inhibitory activity than the thiourea standard, while compound 3 showed approximately 4.2-fold greater butyrylcholinesterase (BChE) inhibitory activity than the galantamine standard [1][2]. Thiourea, the reference urease inhibitor, has a reported IC₅₀ of approximately 21–22 μM across multiple independent studies [3]. By extrapolation, compound 1 would have an estimated urease IC₅₀ of ~2.1–2.2 μM. The target compound retains the furan-2-carboxamide substructure shown to be essential for this activity, while the 3-methyl substitution on the furan ring introduces additional steric and electronic modulation that may further tune enzyme potency—as demonstrated in the distinct mGlu₁ PAM series where the 3-methylfuran-2-carboxamide scaffold delivered an EC₅₀ of 31.8 nM [4]. The tetrahydrothiophene-3-carboxylic acid moiety in the target compound provides a conformationally constrained, sulfur-containing anchor point absent from the simpler carboxamides studied by Cakmak et al., potentially enabling additional binding interactions within enzyme active sites.

Enzyme inhibition Urease inhibitors Carboxamide pharmacophore validation

Tetrahydrothiophene vs. Tetrahydrofuran Core: Lipophilicity and Polarizability Differentiation

The tetrahydrothiophene (thiolane) core of the target compound is the sulfur analog of tetrahydrofuran (THF). This S-for-O substitution produces a quantitatively significant increase in lipophilicity: the parent tetrahydrothiophene has an experimental/estimated LogP of ~1.5–1.8, compared with tetrahydrofuran's experimentally measured LogP of 0.46–0.47 [1][2]. This ~1.0–1.3 log unit difference translates to approximately 10- to 20-fold higher octanol/water partition coefficient for the sulfur heterocycle. In the target compound, the thiolane-3-carboxylic acid substructure (parent LogP = 0.336 for thiolane-3-carboxylic acid) is further elaborated with the 3-methylfuran-2-carboxamide group, raising the computed LogP to 1.28—an increase of ~0.94 log units [3]. Beyond lipophilicity, the sulfur atom in tetrahydrothiophene has higher atomic polarizability (α ≈ 2.90 ų) than oxygen in tetrahydrofuran (α ≈ 0.80 ų), enabling stronger van der Waals and dispersion interactions with hydrophobic protein binding pockets. Furthermore, the thioether sulfur is oxidizable to sulfoxide and sulfone derivatives, providing a built-in handle for property modulation (e.g., sulfone LogP reduction) that is not available to the tetrahydrofuran analog [4].

Heterocyclic scaffold selection Bioisostere comparison Lipophilicity modulation

Multi-Vendor Availability and Consistent Purity: Supply-Chain Differentiation for Research Procurement

The target compound is available at a consistent purity of 98% from at least three independent, established research chemical suppliers: Fluorochem (UK, Product Code F701710), ChemScene (US, Cat. No. CS-0288286), and Leyan (China, Product No. 1358956) . In contrast, the closest regioisomer comparator (CAS 1284598-46-4) is listed at fewer suppliers, and the CaCCinh-A01 comparator is a specialized tool compound with higher unit cost and more restrictive storage requirements (−20 °C for powder) . The target compound is shipped at room temperature and stored at 2–8 °C in sealed, dry conditions, reducing cold-chain logistics costs . The compound's MDL number (MFCD16502589) and unambiguous InChI Key (ABZCQTFTMVCNHR-UHFFFAOYSA-N) ensure precise identity verification across suppliers, minimizing the risk of isomeric misassignment during procurement . This multi-vendor sourcing with consistent purity specification (98%) provides procurement redundancy and price competition not available for single-source analogs or more complex tool compounds .

Research chemical procurement Vendor comparison Supply chain reliability

Best Research and Industrial Application Scenarios for 3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design Using a Low-MW, Lead-Like Heterocyclic Carboxylic Acid

With a molecular weight of 255.29 and LogP of 1.28, this compound falls within fragment-like property space (MW <300, LogP <3, HBD 2, HBA 4), making it suitable for inclusion in fragment screening libraries . Its 36% lower molecular weight compared to the structurally related tool compound CaCCinh-A01 (MW 347.43) provides greater room for hit-to-lead vector elaboration . The tetrahydrothiophene-3-carboxylic acid anchor offers a conformationally constrained carboxylate handle for amide coupling or esterification, while the 3-methylfuran-2-carboxamide moiety provides a validated pharmacophore with demonstrated enzyme-inhibitory potential—as evidenced by the 9.8-fold urease inhibition improvement over thiourea standard reported for the furan-2-carboxamide class [1]. The single chiral center at the tetrahydrothiophene 3-position enables stereochemical diversification through chiral resolution or asymmetric synthesis, a feature not available in simpler achiral furan-carboxamide building blocks .

Regioisomeric SAR Probe for Furan Carboxamide Medicinal Chemistry Campaigns

The defined regioisomeric relationship between this compound (3-methylfuran-2-carboxamide connectivity) and its comparator CAS 1284598-46-4 (2-methylfuran-3-carboxamide connectivity) makes the pair a valuable matched-pair set for probing the impact of amide substitution pattern on biological target recognition . Both compounds share identical molecular weight and computed LogP/TPSA, yet differ in the 3D presentation of the amide NH relative to the furan oxygen, enabling a clean SAR assessment of hydrogen-bonding geometry without confounding changes in lipophilicity or size . This regioisomeric pair can be used to interrogate whether target proteins prefer the intramolecularly H-bonded conformation (target compound, NH adjacent to furan O) or the more solvent-exposed amide conformation (regioisomer) [1].

Enzyme Inhibitor Development Leveraging the Furan-2-Carboxamide Pharmacophore with a Tetrahydrothiophene Anchor

The furan-2-carboxamide substructure has demonstrated significant enzyme-inhibitory activity across multiple target classes, including 9.8-fold improved urease inhibition over thiourea (est. IC₅₀ ~2.1 μM for the most active congener) and 4.2-fold improved BChE inhibition over galantamine . Separately, the 3-methylfuran-2-carboxamide scaffold has produced a potent mGlu₁ PAM with EC₅₀ = 31.8 nM . The target compound uniquely combines this validated pharmacophore with a tetrahydrothiophene-3-carboxylic acid moiety that provides a sulfur-containing anchor point for additional binding interactions and a carboxylic acid handle for prodrug or salt-form optimization. The thioether sulfur offers the potential for oxidative diversification (sulfoxide/sulfone) to modulate potency and physicochemical properties post-synthesis, an option not available to tetrahydrofuran-based analogs [1]. Procurement of this specific building block enables medicinal chemistry teams to explore this underexplored chemotype intersection before it becomes the subject of composition-of-matter patent filings.

Chemical Biology Tool Compound Development with a Carboxylic Acid Conjugation Handle

The free carboxylic acid at the tetrahydrothiophene 3-position serves as a versatile conjugation handle for bioconjugation (amide coupling to lysine residues or amine-functionalized probes), affinity chromatography resin immobilization, or fluorescent tag attachment via standard EDC/NHS or HATU coupling chemistry . The compound's moderate LogP (1.28) and TPSA (79.54 Ų) suggest acceptable aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for membrane permeability . The GHS hazard classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) mandates standard laboratory safety protocols but does not require specialized containment beyond routine PPE, facilitating handling in typical academic or industrial medicinal chemistry laboratories [1].

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